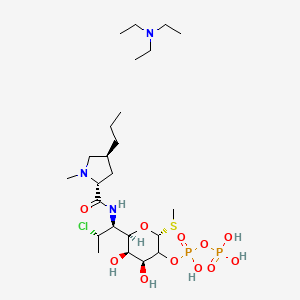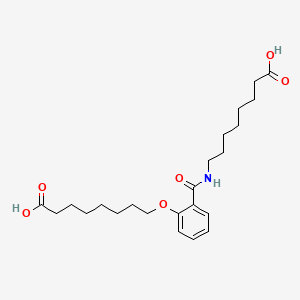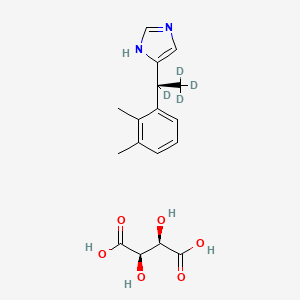
Dexmedetomidine-d4 L-Tartrate (d4-Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexmedetomidine-d4 L-Tartrate (d4-Major) is a stable isotope-labeled form of dexmedetomidine, a highly selective alpha-2 adrenergic agonist. It is primarily used in research settings for its sedative, analgesic, and anxiolytic properties. The addition of deuterium atoms (d4) enhances its metabolic stability, making it a valuable tool in pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions: Dexmedetomidine-d4 L-Tartrate can be synthesized through a series of chemical reactions starting from suitable precursors. The process involves the introduction of deuterium atoms at specific positions in the molecular structure. This is typically achieved using deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium.
Industrial Production Methods: In an industrial setting, the production of Dexmedetomidine-d4 L-Tartrate involves large-scale chemical synthesis. This includes the use of reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
化学反应分析
Types of Reactions: Dexmedetomidine-d4 L-Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are separated and purified to obtain the desired compound.
科学研究应用
Dexmedetomidine-d4 L-Tartrate is extensively used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In studies related to neurotransmission, pain management, and stress response.
Medicine: For pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of dexmedetomidine.
Industry: In the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Dexmedetomidine-d4 L-Tartrate is compared with other similar compounds such as clonidine, guanfacine, and methyldopa. While these compounds also act on alpha-2 adrenergic receptors, Dexmedetomidine-d4 L-Tartrate is distinguished by its higher selectivity and potency. Additionally, the incorporation of deuterium atoms enhances its metabolic stability, making it a preferred choice for research applications.
相似化合物的比较
Clonidine
Guanfacine
Methyldopa
Tizanidine
This detailed overview provides a comprehensive understanding of Dexmedetomidine-d4 L-Tartrate (d4-Major), its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H22N2O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[(1S)-1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2.C4H6O6/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;5-1(3(7)8)2(6)4(9)10/h4-8,11H,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,11D; |
InChI 键 |
ITWNPJSUZOQVNY-XCBWMRNBSA-N |
手性 SMILES |
[2H][C@](C1=CC=CC(=C1C)C)(C2=CN=CN2)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


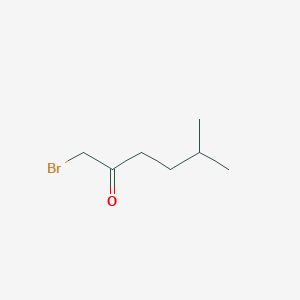
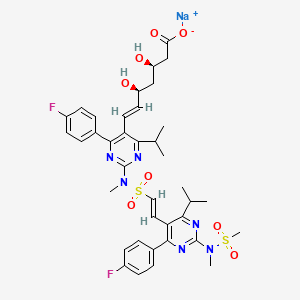
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
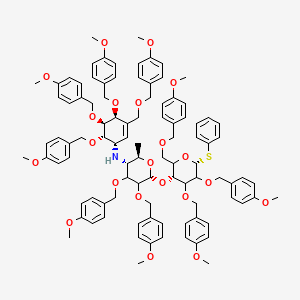
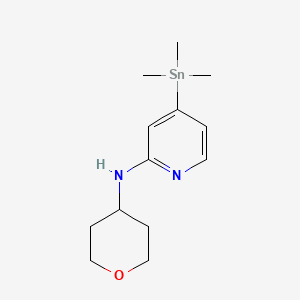
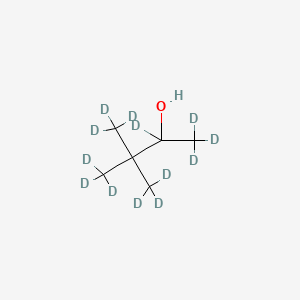
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
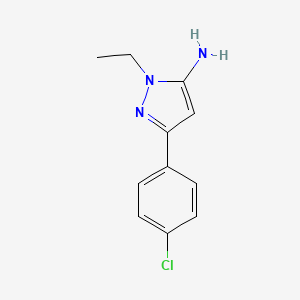
![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)

